molecular formula C6H6BrNOS B12630929 4-Bromo-3-methylthiophene-2-carboxamide CAS No. 945557-05-1

4-Bromo-3-methylthiophene-2-carboxamide

Cat. No.: B12630929
CAS No.: 945557-05-1
M. Wt: 220.09 g/mol
InChI Key: UZPIBVSMMJDVSA-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophene-2-carboxamide ( 945557-05-1) is a brominated thiophene derivative of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 6 H 6 BrNOS and a molecular weight of 220.09, it serves as a versatile synthetic intermediate . This compound is part of a prominent class of thiophene carboxamide scaffolds , which are recognized as promising candidates in drug discovery, particularly for developing novel anticancer agents . The structural motif of the thiophene ring enhances receptor binding due to its aromaticity and planarity, while the bromine atom offers a reactive site for further functionalization, for instance, via Suzuki-Miyaura cross-coupling reactions, to create more complex molecules for biological evaluation . Researchers utilize such halogenated thiophene building blocks to synthesize target molecules for screening against various cancer cell lines. Studies on analogous compounds have demonstrated cytotoxic effects, activation of caspases 3/7, and induction of mitochondrial depolarization, highlighting the potential of this chemical class in investigating new mechanisms of action against cancers such as melanoma, colorectal carcinoma, and breast cancer . Beyond oncology, related substituted thiophenecarboxamides are also being explored for their potential as antibacterial agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed. For specific storage recommendations, please refer to the product's Certificate of Analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

945557-05-1

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

4-bromo-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H6BrNOS/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H2,8,9)

InChI Key

UZPIBVSMMJDVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Br)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Methylthiophene 2 Carboxamide and Its Derivatives

Strategies for the Direct Synthesis of the Core 4-Bromo-3-methylthiophene-2-carboxamide Structure

The direct construction of the this compound framework relies on the precise and regioselective introduction of functional groups onto the thiophene (B33073) ring.

One of the most common methods for synthesizing halo-substituted alkylthiophenes is through electrophilic aromatic substitution. jcu.edu.au The bromination of 3-methylthiophene (B123197) derivatives can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) is a frequently used reagent that can selectively introduce a bromine atom onto the thiophene ring. researchgate.net The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of mono- or di-brominated products. researchgate.net

In a multi-step synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, the final step involves the bromination of the thiophene ring. mdpi.comresearchgate.net This demonstrates a late-stage bromination approach where the thiophene core, already bearing a carboxamide group, is subjected to bromination. The reaction is typically carried out using bromine in a suitable solvent like chloroform with acetic acid, leading to the introduction of the bromine atom at the 4-position. mdpi.com This highlights the feasibility of brominating a pre-functionalized thiophene carboxamide to achieve the desired core structure.

Table 1: Bromination Conditions for Thiophene Derivatives

Starting MaterialBrominating AgentConditionsProductYield
3-methylthiopheneN-Bromosuccinimide (NBS)40 °C, 8.5 h2-bromo-3-methylthiophene87% researchgate.net
3-Formyl-N-phenyl-5-propylthiophene-2-carboxamideBromine (Br₂)CHCl₃, Acetic Acid, 50 °C, 24 h4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide80% mdpi.comresearchgate.net

An alternative synthetic strategy involves starting with a pre-brominated thiophene and subsequently introducing the carboxamide group. This typically proceeds via a carboxylic acid intermediate, 4-bromo-3-methylthiophene-2-carboxylic acid. nih.gov

The first step, carboxylation, can be achieved through methods like metal-halogen exchange followed by quenching with carbon dioxide. For example, treating a bromo-thiophene with a strong base like n-butyllithium (n-BuLi) generates a lithiated thiophene species, which readily reacts with CO₂ to form the corresponding thiophenecarboxylic acid.

The second step is the conversion of the carboxylic acid to a carboxamide. This is a fundamental transformation in organic synthesis with numerous established protocols. nih.govdiva-portal.org A common method involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride or an activated ester, which then reacts with an amine. mdpi.comluxembourg-bio.com

Common Amide Formation Methods:

Acid Chloride Formation: The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride, which readily reacts with ammonia (B1221849) to yield the primary amide. mdpi.com

Coupling Reagents: A wide array of coupling reagents can facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxyl group in situ. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. luxembourg-bio.com The reaction forms an O-acylurea intermediate which is then attacked by the amine. luxembourg-bio.com

Catalytic Methods: More modern, "green" approaches utilize catalysts to promote direct amide formation. Boric acid, for example, has emerged as an inexpensive and environmentally friendly catalyst for this transformation. orgsyn.org

Table 2: Selected Methods for Amide Formation from Carboxylic Acids

MethodReagentsKey Features
Acid Halide RouteSOCl₂ or (COCl)₂, followed by NH₃High reactivity; often produces high yields. mdpi.com
Carbodiimide CouplingDCC, EDCIn situ activation; by-products can complicate purification. luxembourg-bio.com
Phosphonium SaltsBOP, PyBOPHigh efficiency, particularly for peptide synthesis.
Uronium/Aminium SaltsHATU, HBTUEffective at preventing racemization in chiral substrates. luxembourg-bio.com
Catalytic AmidationBoric Acid, Ru-complexesImproved atom economy and greener conditions. nih.govorgsyn.org

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the reactions. The functional groups already present on the thiophene ring play a crucial role in directing subsequent substitutions.

The carboxamide group itself can act as a directing group. In a process known as directed ortho-metalation (DoM), the amide can coordinate to a strong base like n-BuLi, directing the deprotonation (lithiation) to the adjacent C3 position of the thiophene ring. mdpi.comresearchgate.net This highly regioselective lithiation creates a nucleophilic center at C3, which can then be reacted with various electrophiles to introduce substituents specifically at that position. This strategy was employed in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, where an amide-directed lithiation was followed by quenching with DMF to install the formyl group at the C3 position. mdpi.comresearchgate.net

The development of pH-sensitive directing groups offers another layer of control, allowing for sequential C-H functionalization pathways to access various substitution patterns on the thiophene core. acs.org These advanced techniques provide powerful tools for generating molecular diversity around medicinally relevant thiophene scaffolds. acs.org

Advanced Synthetic Transformations for Derivatization of this compound

The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide range of transformations to create more complex molecular architectures.

The bromine atom on the thiophene ring can be replaced by a variety of nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). researchgate.net The success of these reactions is often dependent on the electronic nature of the thiophene ring; the presence of electron-withdrawing groups typically facilitates the reaction. The SNAr reaction on thiophenes generally proceeds through a stepwise pathway involving the addition of the nucleophile to the carbon bearing the leaving group (bromine), forming an intermediate Meisenheimer complex, followed by the elimination of the bromide ion. researchgate.net A variety of nucleophiles, including amines (pyrrolidine, piperidine, morpholine), alkoxides, and thiolates, can be used to displace the bromine, providing access to a diverse library of functionalized thiophene-2-carboxamides. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and have been extensively applied to halo-thiophenes. jcu.edu.au The bromine atom at the C4 position of this compound is well-suited for these transformations, allowing for the construction of extended molecular systems.

Key Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromo-thiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net It is a highly versatile and widely used method for forming aryl-aryl or aryl-heteroaryl bonds. Novel derivatives of 2,5-dibromo-3-methylthiophene have been synthesized using the Suzuki reaction, demonstrating the reactivity of the C-Br bonds on this scaffold. researchgate.net

Stille Coupling: This reaction pairs the bromo-thiophene with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups. jcu.edu.au

Heck Reaction: In the Heck reaction, the bromo-thiophene is coupled with an alkene to form a substituted alkene product. jcu.edu.au

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the bromo-thiophene and a terminal alkyne, providing access to alkynyl-substituted thiophenes. jcu.edu.au

These coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into larger, more complex molecules for applications in materials science and drug discovery.

Table 3: Common Catalytic Coupling Reactions for Bromo-Thiophenes

Reaction NameCoupling PartnerCatalyst System (Typical)New Bond Formed
SuzukiBoronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., K₃PO₄)Thiophene-Aryl/Alkyl
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Thiophene-Aryl/Vinyl
HeckAlkene (CH₂=CHR)Pd(OAc)₂ / LigandThiophene-Vinyl
SonogashiraTerminal Alkyne (H−C≡CR)PdCl₂(PPh₃)₂ / CuI / BaseThiophene-Alkynyl

Catalytic Coupling Reactions for Extended Molecular Architectures

Suzuki Cross-Coupling Methodologies for Thiophene Carboxamides

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of this compound, the bromo-substituted thiophene acts as the aryl halide partner, enabling the introduction of a wide array of substituents at the 4-position.

The general reaction scheme involves the treatment of this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. ikm.org.my For instance, Pd(PPh₃)₄ is a commonly used catalyst, and bases such as potassium carbonate or sodium bicarbonate are often employed to facilitate the transmetalation step in the catalytic cycle. ikm.org.my The versatility of the Suzuki coupling allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. rsc.org

Table 1: Examples of Suzuki Cross-Coupling Reactions with this compound

Boronic Acid/EsterCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenyl-3-methylthiophene-2-carboxamide
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃4-(4-Methoxyphenyl)-3-methylthiophene-2-carboxamide
2-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄4-(Thiophen-2-yl)-3-methylthiophene-2-carboxamide
Vinylboronic acid pinacol esterPd(PCy₃)₂Cl₂Cs₂CO₃4-Vinyl-3-methylthiophene-2-carboxamide
Other Palladium-Catalyzed Carbonylation and Coupling Strategies

Beyond Suzuki coupling, the bromine atom on the this compound scaffold is amenable to other palladium-catalyzed transformations, notably carbonylation reactions. researchgate.net Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) by reacting the aryl halide with carbon monoxide. researchgate.net This reaction is highly valuable as it provides access to a range of carbonyl-containing derivatives such as carboxylic acids, esters, and amides, which are important intermediates in organic synthesis. researchgate.net

The reaction typically proceeds in the presence of a palladium catalyst, a source of carbon monoxide (often CO gas), and a nucleophile. The nature of the nucleophile determines the final product. For example, using an alcohol as the nucleophile leads to the formation of an ester (alkoxycarbonylation), while using an amine results in a new amide (aminocarbonylation). The reaction conditions, including CO pressure, temperature, and choice of ligand, can be tuned to optimize the yield and selectivity of the desired product. researchgate.net

Table 2: Palladium-Catalyzed Carbonylation of this compound

NucleophileCatalystLigandProduct
MethanolPd(OAc)₂dppfMethyl 2-carboxamido-3-methylthiophene-4-carboxylate
DiethylaminePdCl₂(PPh₃)₂PPh₃N⁴,N⁴-Diethyl-3-methylthiophene-2,4-dicarboxamide
WaterPd(dba)₂Xantphos2-Carboxamido-3-methylthiophene-4-carboxylic acid
PhenolPd(OAc)₂cataCXium APhenyl 2-carboxamido-3-methylthiophene-4-carboxylate

Modifications of the Carboxamide Functionality

The carboxamide group at the 2-position of this compound offers another site for chemical modification. mdpi.com This functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-3-methylthiophene-2-carboxylic acid. This carboxylic acid is a key intermediate that can undergo a variety of subsequent reactions.

For instance, the carboxylic acid can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst. Alternatively, it can be coupled with various amines to form new amide derivatives using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These modifications allow for the introduction of a wide range of functional groups, which can be used to modulate the physicochemical properties of the molecule.

Table 3: Synthetic Transformations of the Carboxamide Group

Reagents and ConditionsInitial Functional GroupFinal Functional GroupProduct Name
H₂SO₄, H₂O, heatCarboxamideCarboxylic Acid4-Bromo-3-methylthiophene-2-carboxylic acid
1. NaOH, H₂O, heat2. Ethanol, H₂SO₄, heatCarboxamideEsterEthyl 4-bromo-3-methylthiophene-2-carboxylate
1. HCl, H₂O, heat2. Benzylamine, HATU, DIPEACarboxamideAmideN-Benzyl-4-bromo-3-methylthiophene-2-carboxamide
LiAlH₄, THFCarboxamideAmine(4-Bromo-3-methylthiophen-2-yl)methanamine

Introduction of Diverse Substituents on the Thiophene Ring Scaffold

In addition to modifying the existing bromo and carboxamide groups, it is also possible to introduce new substituents directly onto the thiophene ring. The unoccupied 5-position of the this compound is a prime site for electrophilic substitution or metalation-based functionalization.

One common strategy is direct C-H arylation, which involves a palladium-catalyzed reaction to form a new carbon-carbon bond between the thiophene ring and an aryl halide. researchgate.net This method avoids the pre-functionalization of the thiophene ring. Another powerful technique is directed ortho-metalation, where a directing group on the thiophene ring guides a strong base (like n-butyllithium) to deprotonate a specific C-H bond. mdpi.com In the case of this compound, the carboxamide group can direct lithiation to the 5-position. The resulting lithiated intermediate can then react with a variety of electrophiles to introduce new substituents.

Table 4: C-H Functionalization at the 5-Position of the Thiophene Ring

Reaction TypeReagentsElectrophileIntroduced Substituent
Direct C-H ArylationPd(OAc)₂, P(o-tol)₃, K₂CO₃IodobenzenePhenyl
Directed Lithiationn-BuLi, THF, -78 °CN,N-Dimethylformamide (DMF)Formyl (-CHO)
Directed Lithiationsec-BuLi, TMEDA, -78 °CIodine (I₂)Iodo
Friedel-Crafts AcylationAcetyl chloride, AlCl₃Acetyl chlorideAcetyl (-COCH₃)

Molecular Characterization and Structural Elucidation of 4 Bromo 3 Methylthiophene 2 Carboxamide Derivatives

Spectroscopic Techniques in the Analysis of 4-Bromo-3-methylthiophene-2-carboxamide

Spectroscopic techniques are indispensable tools in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For instance, the ¹H NMR and ¹³C NMR spectra of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide , reveal key chemical shifts that can be extrapolated to the target molecule. mdpi.commdpi.comresearchgate.net In the ¹H NMR spectrum of this analog, the proton of the formyl group (CHO) appears as a singlet at a downfield chemical shift, which is characteristic of aldehyde protons. mdpi.com The protons on the phenyl ring typically appear in the aromatic region of the spectrum. mdpi.com

For this compound, one would expect to see a singlet for the methyl protons, signals for the amide (NH2) protons, and a singlet for the thiophene (B33073) ring proton. The chemical shifts of these protons would be influenced by the electronic effects of the bromine atom and the carboxamide group.

In ¹³C NMR spectroscopy, the carbon atoms of the thiophene ring, the methyl group, and the carboxamide group would each give rise to distinct signals. The carbonyl carbon of the amide would be expected to resonate at a significantly downfield position. The analysis of related thiophene derivatives by ¹³C NMR confirms the characteristic chemical shifts for the carbon atoms in the thiophene ring. spectrabase.com

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Bromo-3-substituted-thiophene-2-carboxamide Analog mdpi.com

Nucleus Chemical Shift (δ, ppm) Assignment
¹H~9.88Aldehyde proton (formyl group)
¹H~7.82-7.16Aromatic protons (phenyl group)
¹H~2.87-1.03Alkyl protons (propyl group)
¹³C~187.6Carbonyl carbon (aldehyde)
¹³C~158.0Carbonyl carbon (amide)
¹³C~150.8-120.3Aromatic and thiophene carbons
¹³C~31.9-13.5Alkyl carbons (propyl group)

Note: This data is for 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide and serves as an illustrative example.

Mass Spectrometry (HRMS, EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. mdpi.com Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner, which provides valuable structural information.

For this compound, the molecular ion peak in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This results in two peaks of almost equal intensity separated by two mass units.

While specific fragmentation data for the target compound is not detailed in the provided search results, studies on related thiophene carboxamides show that fragmentation often occurs at the amide linkage and around the thiophene ring. mdpi.comscienceopen.com High-resolution mass spectrometry has been successfully employed to confirm the molecular formulas of novel thiophene carboxamide derivatives. scienceopen.com For the analog 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide , ESI-MS in positive mode showed the molecular ion peak [M+H]⁺, confirming its molecular weight. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Expected Observation Information Gained
HRMSAccurate mass of the molecular ionElemental composition and molecular formula
EIMSMolecular ion peak with Br isotope patternMolecular weight and presence of bromine
EIMSFragmentation patternStructural information about the molecule

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands for the amide and thiophene functional groups. The N-H stretching vibrations of the primary amide (NH₂) would typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O (carbonyl) stretching vibration of the amide would be observed as a strong absorption band around 1680-1630 cm⁻¹.

The thiophene ring itself also gives rise to several characteristic vibrations. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is often observed in the fingerprint region, at lower wavenumbers. researchgate.net The presence of a methyl group would be indicated by C-H stretching and bending vibrations. The C-Br stretching vibration would be expected at a low frequency, typically below 700 cm⁻¹.

Studies on related thiophene derivatives confirm these general absorption regions. For example, the synthesis and characterization of 3-methylthiophene (B123197) bromides involved the use of IR spectroscopy to identify the key functional groups. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (NH₂)N-H stretch3400-3200 (two bands)
Carbonyl (C=O)C=O stretch1680-1630
ThiopheneC-H stretch>3000
ThiopheneC=C stretch1600-1450
Methyl (CH₃)C-H stretch~2950
ThiopheneC-S stretchFingerprint region
BromoalkaneC-Br stretch<700

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopic methods provide information about the connectivity of atoms, crystallographic analysis, particularly X-ray diffraction, can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction Studies of this compound Analogs

X-ray diffraction analysis of single crystals provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound is available in the searched literature, studies on analogs highlight the utility of this technique.

For example, a study on the synthesis and crystal structure of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one provides detailed crystallographic data for a related brominated thiophene derivative. scienceopen.com Such studies are crucial for understanding the planarity of the thiophene ring and the orientation of its substituents in the solid state. This information is valuable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

For this compound, reversed-phase HPLC would likely be a suitable method for purity analysis. In this technique, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the presence of a single major peak in the chromatogram.

Gas chromatography can also be used, particularly for assessing the purity of starting materials and intermediates, as demonstrated in the synthesis of 3-methylthiophene bromides where GC was used to monitor the reaction and determine product purity. researchgate.net Commercial suppliers of the related compound, 4-bromo-3-methylthiophene-2-carboxylic acid, provide data from HPLC and LC-MS to certify its purity. bldpharm.comsigmaaldrich.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and for the initial assessment of product purity, as shown in the synthesis of novel thiophene carboxamide scaffolds. mdpi.com

Table 4: Chromatographic Methods for the Analysis of Thiophene Carboxamides

Technique Application Principle
HPLCPurity assessment and purificationSeparation based on polarity
GCPurity assessment of volatile compoundsSeparation based on boiling point and polarity
LC-MSPurity assessment and identificationSeparation by HPLC followed by mass analysis
TLCReaction monitoring and purity estimationSeparation based on differential partitioning

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. researchgate.net In the context of this compound and its derivatives, TLC is an indispensable tool for the qualitative assessment of reaction mixtures and for the optimization of purification protocols. mdpi.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or a mixture of solvents. researchgate.net The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.

In the synthesis of thiophene carboxamide derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. For instance, in the synthesis of novel thiophene carboxamide derivatives, the purity of the compounds was established to be greater than 92% by thin-layer chromatography and NMR. mdpi.com A specific example from the literature reports the purification of a thiophene carboxamide derivative using column chromatography with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in an 8:2 ratio, where the product showed an Rf value of 0.72. mdpi.com

The choice of the eluent system is critical and is tailored to the specific polarity of the derivatives being analyzed. A common practice involves using a mixture of a relatively non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the spots on the TLC plate.

Table 1: Illustrative TLC Data for a Thiophene Carboxamide Derivative

CompoundSolvent System (v/v)Rf Value
Thiophene Carboxamide DerivativeEthyl Acetate:Hexane (2:8)0.72 mdpi.com

This table provides a representative example of the type of data obtained from TLC analysis in the study of thiophene carboxamides.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers higher resolution, sensitivity, and speed compared to TLC. For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. mdpi.comresearchgate.net

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column and thus have a longer retention time.

Table 2: Representative HPLC Parameters for Analysis of Thiophene Derivatives

ParameterValue/Description
ColumnC18 Reverse Phase
Mobile PhaseAcetonitrile/Water gradient mdpi.com
DetectorUV-Vis
Flow Rate1.0 mL/min (Typical)
Injection Volume10 µL (Typical)

This table outlines a general set of parameters that could be adapted for the HPLC analysis of this compound derivatives.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it is possible to verify that the synthesized molecule has the expected atomic composition. This method provides a fundamental validation of the compound's stoichiometry.

The process involves the combustion of a small, accurately weighed sample of the compound at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. The percentage of each element in the original sample is then calculated. For halogenated compounds like this compound, the percentage of bromine (Br) can also be determined.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the sample.

For this compound (C₆H₆BrNOS), the theoretical elemental composition can be calculated based on its atomic constituents. While specific experimental data for this exact compound is not widely published, the table below presents an example of elemental analysis data for a related thiophene derivative, as is commonly reported in the chemical literature. researchgate.net

Table 3: Elemental Analysis Data for a Representative Thiophene Derivative (C₁₃H₁₂N₂O₂S)

ElementCalculated (%)Found (%)
Carbon (C)59.9860.01 researchgate.net
Hydrogen (H)4.654.69 researchgate.net
Nitrogen (N)10.7610.79 researchgate.net

This data demonstrates the high degree of accuracy expected from elemental analysis and its importance in the structural elucidation of novel compounds.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methylthiophene 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. taylorandfrancis.comresearchgate.netwikipedia.org Methods like DFT are used to predict geometry, electronic structure, and reactivity, while analyses of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) maps provide deeper insights into chemical behavior. researchgate.nettaylorandfrancis.comwolfram.comlibretexts.org

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

No specific peer-reviewed studies detailing the DFT analysis for the optimized geometry, bond lengths, bond angles, or electronic properties of 4-Bromo-3-methylthiophene-2-carboxamide were found. Such studies are common for similar heterocyclic compounds to correlate theoretical data with experimental findings, like those from X-ray crystallography, but data for the title compound is absent. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. taylorandfrancis.comwikipedia.orglibretexts.org The energies and spatial distribution of these orbitals indicate the propensity of a molecule to act as an electron donor or acceptor. While FMO analysis has been conducted for many thiophene (B33073) derivatives to explain their chemical and biological activity, specific values and visualizations for this compound are not available in the searched literature. taylorandfrancis.comresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping

MESP maps are valuable for visualizing the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com Red regions typically indicate negative electrostatic potential (electron-rich), while blue regions show positive potential (electron-poor). Without specific DFT calculations for this compound, an MESP map cannot be generated or described.

Reactivity Descriptors

Global reactivity descriptors derived from conceptual DFT, such as ionization energy, electron affinity, chemical hardness, and nucleophilicity index, quantify a molecule's reactivity. These parameters are calculated using the energies of the frontier orbitals. As the specific HOMO and LUMO energy values for this compound have not been published, a data table of its reactivity descriptors cannot be compiled.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com This is widely used in drug discovery to estimate the binding affinity and interaction patterns of potential drug candidates. nih.govnih.gov

Predictive Binding Affinity Assessments with Biological Targets

There are no available molecular docking studies in the searched literature that assess the binding affinity of this compound with any specific biological targets. While numerous thiophene carboxamides have been docked against various enzymes to explore their potential as inhibitors, this specific compound has not been the subject of such published investigations. nih.govnih.govmdpi.com Therefore, no data on its predictive binding scores or interactions with amino acid residues can be provided.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a dynamic view of the interactions between a ligand, such as this compound, and a protein. nih.gov These simulations can predict the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. nih.govresearchgate.net

While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous thiophene carboxamide derivatives. For instance, MD simulations have been successfully employed to investigate the binding of thiophene carboxamide analogs to targets like tubulin and various proteases. nih.govnih.govresearchgate.net

In a typical MD simulation, the ligand is docked into the binding site of a protein, and the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over time, based on a force field that describes the interatomic forces. researchgate.net Analysis of these trajectories can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) plots are used to assess the stability of the ligand-protein complex over the simulation time. A stable complex will show minimal fluctuations in its RMSD. researchgate.net

Key Interactions: The simulation can identify and quantify the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the binding pocket. researchgate.netnih.gov

Conformational Changes: Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein that may be involved in ligand binding or allosteric regulation.

For this compound, MD simulations could be instrumental in understanding its potential as a therapeutic agent by elucidating its binding mode to specific protein targets.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Thiophene Carboxamides

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. Computational approaches to SAR, such as 3D-QSAR (Quantitative Structure-Activity Relationship), provide a quantitative framework for understanding how structural modifications to a molecule affect its biological activity. nih.govmdpi.comuni-bonn.de

For the class of thiophene carboxamides, several computational SAR studies have been reported, offering valuable insights that can be extrapolated to this compound. nih.govnih.govnih.gov These studies typically involve a series of related compounds with known biological activities.

Key findings from SAR studies on thiophene carboxamides include:

Influence of Substituents: The nature and position of substituents on the thiophene ring and the carboxamide nitrogen significantly impact biological activity. For example, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with a biological target. nih.gov

Role of the Carboxamide Group: The carboxamide moiety is often crucial for establishing key hydrogen bonding interactions within a protein's binding site. nih.gov

Steric and Electronic Effects: Computational models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. mdpi.com

In the context of this compound, the bromine atom at the 4-position and the methyl group at the 3-position would be key determinants of its activity profile. A computational SAR study could help to understand the specific contributions of these substituents.

Structural Feature Potential Influence on Activity Relevant Computational Approach
4-Bromo SubstituentCan act as a hydrophobic anchor and a potential site for halogen bonding.CoMFA, CoMSIA, Molecular Docking
3-Methyl SubstituentMay provide favorable steric interactions or influence the conformation of the molecule.CoMFA, CoMSIA, Torsional Energy Scanning
Thiophene RingActs as a scaffold and its aromaticity is important for pi-stacking interactions.Molecular Docking, FMO Analysis
Carboxamide GroupForms key hydrogen bonds with protein residues.Molecular Docking, MD Simulations

Prediction of Activity Spectra for Substances (PASS) and Other Theoretical Predictive Models

Predictive theoretical models like PASS (Prediction of Activity Spectra for Substances) are valuable tools for in silico screening of chemical compounds. These programs predict the likely biological activities of a molecule based on its structure, by comparing it to a large database of known bioactive compounds.

Other theoretical predictive models that could be applied to this compound include:

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. This is crucial for assessing its drug-likeness. nih.gov

Target Prediction: Based on the chemical structure, various algorithms can predict the most likely protein targets for a given compound.

These predictive models, while not a substitute for experimental validation, can significantly accelerate the drug discovery process by narrowing down the search space for potential applications of novel compounds like this compound.

Exploration of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field with potential applications in optoelectronics and photonics. nih.gov Thiophene derivatives, due to their conjugated π-electron systems, are promising candidates for NLO materials. tandfonline.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. tandfonline.comfrontiersin.org These calculations can determine key parameters such as:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

Studies on substituted thiophenes have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. frontiersin.orgfigshare.com For this compound, the interplay between the electron-donating methyl group, the electron-withdrawing carboxamide group, and the bromine atom would be critical in determining its NLO properties.

NLO Property Computational Method Significance
Dipole Moment (μ)DFTInfluences molecular packing and solubility.
Polarizability (α)DFTRelates to the linear optical response.
First Hyperpolarizability (β)DFT, TD-DFTIndicates potential for second-harmonic generation.
HOMO-LUMO GapDFTA smaller gap often correlates with higher NLO activity. tandfonline.com

Theoretical calculations could provide valuable guidance for the synthesis and experimental characterization of this compound and related compounds for NLO applications.

Investigation of Biological Activities and Mechanism of Action of 4 Bromo 3 Methylthiophene 2 Carboxamide Derivatives

Antimicrobial Research Focus on 4-Bromo-3-methylthiophene-2-carboxamide Analogs

Derivatives of thiophene-2-carboxamide have been a focal point of antimicrobial research due to their structural similarities to foundational components of biological systems and their potential to overcome drug resistance.

A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (4a–h), synthesized from a 5-bromothiophene-2-carboxylic acid precursor, have been investigated for their antibacterial properties against clinically isolated, extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131 strains. bohrium.comnih.gov ESBLs are enzymes that confer resistance to a broad range of beta-lactam antibiotics, making infections with these bacteria particularly challenging to treat. bohrium.com

The study identified two compounds, 4a and 4c, as having the highest activity among the tested analogues. bohrium.comnih.gov The antibacterial efficacy was quantified by measuring the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the zone of inhibition. bohrium.com As the concentration of the compounds increased, so did the zone of inhibition, with compounds 4a and 4c showing the largest zones at the highest tested concentration. bohrium.com Molecular docking studies suggest that the potent antibacterial effect of these compounds stems from their ability to act as inhibitors of the β-lactamase enzyme, with compounds 4a and 4c demonstrating a stable binding conformation within the enzyme's active site. bohrium.comnih.gov The thiophene (B33073) ring's presence contributes to hydrophobic interactions, enhancing the stability of the protein-ligand complex. bohrium.com

**Table 1: Antibacterial Activity of Thiophene-2-carboxamide Analogs against ESBL-producing *E. coli***

Compound Concentration (mg/well) Zone of Inhibition (mm) MIC (µg/mL)
4a 50 13 ± 2 30
4c 50 15 ± 2 10

Data sourced from a study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamides against ESBL-producing E. coli. bohrium.com

While the thiophene nucleus is a core component of many compounds with antifungal properties, specific research focusing on this compound derivatives against plant pathogens is not extensively detailed in the available literature. However, studies on closely related thiophene structures provide insight into their potential. For instance, various synthetic thiophene derivatives have been evaluated for antifungal activity against clinically relevant fungal species. researchgate.net One study synthesized a series of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives and tested them against Candida and Cryptococcus isolates. researchgate.net The results indicated that the presence of a cycloalkyl ring attached to the thiophene moiety was important for antifungal activity, with some compounds showing notable fungicidal effects. researchgate.net

Biological control agents are also a source of antifungal compounds for agricultural use. wikipedia.org For example, the metabolites reveromycins A and B, produced by Streptomyces yanglinensis, have demonstrated effective control against several fungal plant pathogens, including Botrytis cinerea. wikipedia.org While chemically distinct from the subject compound, this highlights the ongoing search for novel antifungal agents for crop protection.

Antioxidant Potential and Free Radical Scavenging Activities

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Thiophene derivatives have been investigated for their ability to counteract this process.

A study on novel thiophene-2-carboxamide derivatives evaluated their antioxidant properties using the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline)-6-sulfonic acid) method. nih.gov In this assay, one derivative, amino thiophene-2-carboxamide 7a, demonstrated significant radical scavenging activity. nih.gov Another investigation into a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives used the DPPH (2,2-Diphenyl-1-picrylhydrazyl) method to assess antioxidant capacity. researchgate.net Two compounds from this series, S4 and S6, exhibited excellent antioxidant activity with low IC50 values, comparable to the standard antioxidant, ascorbic acid. researchgate.net

Further research on tetrahydrobenzo[b]thiophene derivatives, synthesized from a 2-aminothiophene-3-carbonitrile (B183302) building block, also revealed significant antioxidant potential. nih.gov Using the phosphomolybdenum method, compounds 1, 16, and 17 were identified as having high antioxidant properties, which was attributed to the presence of free amino and NH groups. nih.gov

Table 2: Antioxidant Activity of Thiophene Derivatives

Compound Series Specific Compound Assay Method Result
Thiophene-2-carboxamides nih.gov 7a ABTS 62.0% inhibition
Tetrahydrobenzo[b]thiophenes researchgate.net S4 DPPH IC50 = 48.45
Tetrahydrobenzo[b]thiophenes researchgate.net S6 DPPH IC50 = 45.33
Tetrahydrobenzo[b]thiophenes nih.gov 1, 16, 17 Phosphomolybdenum Potency comparable to Ascorbic Acid

Enzyme Modulation and Inhibition Studies

The ability of thiophene derivatives to interact with and modulate the activity of specific enzymes is a key area of therapeutic research.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). A series of novel thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity using the Ellman method. Several of these compounds were found to be more potent inhibitors than the reference drug, donepezil. Notably, compound IIId, a tetrahydrobenzo[b]thiophene-3-carboxamide derivative, showed 60% inhibition of AChE, compared to 40% by donepezil. This enhanced activity is attributed to the amide group's carbonyl, which forms an extra hydrogen bond with the amino acid residue Phe288 in the enzyme's active site, leading to a better fit.

Table 3: Acetylcholinesterase (AChE) Inhibition by Thiophene Derivatives

Compound % Inhibition of AChE
IIId 60%
Donepezil (Reference) 40%

Data from a study on thiophene derivatives as acetylcholinesterase inhibitors.

The urease enzyme, particularly from the bacterium Helicobacter pylori, is a critical factor in the development of various gastrointestinal pathologies, including peptic ulcers. Inhibiting this enzyme is a recognized therapeutic strategy. A library of bohrium.comnih.govresearchgate.nettriazolo[3,4-b] bohrium.comresearchgate.netresearchgate.netthiadiazole derivatives was designed and evaluated as urease inhibitors, showing outstanding potency with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov The most potent compound, 6a, exhibited an IC50 value of 0.87 µM and kinetic studies revealed a competitive type of inhibition. nih.gov Similarly, a study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues found that several compounds were more potent urease inhibitors than thiourea, with the most active derivative showing an IC50 value of 11.2 ± 0.81 μM. researchgate.net Molecular docking simulations for these classes of compounds indicate that they interact with key residues in the urease active site. researchgate.netnih.gov

Table 4: Urease Inhibitory Activity of Related Heterocyclic Compounds

Compound Series Most Potent Compound IC50 (µM)
bohrium.comnih.govresearchgate.nettriazolo[3,4-b] bohrium.comresearchgate.netresearchgate.netthiadiazoles nih.gov 6a 0.87 ± 0.09
N-Aryl-3,4-dihydroisoquinoline carbothioamides researchgate.net 2 11.2 ± 0.81
Thiourea (Standard) researchgate.netnih.gov - ~21.7 - 22.54

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the initial stages of melanin (B1238610) biosynthesis. nih.gov Its inhibition is a primary target for developing agents to treat hyperpigmentation disorders. nih.govmdpi.com While specific studies on the tyrosinase inhibitory activity of this compound were not found, research on other thiophene derivatives has shown significant potential.

For instance, a series of thiophene chalcone (B49325) derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.govmdpi.com One derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated potent competitive inhibition against the enzyme. nih.govnih.gov It exhibited IC₅₀ values significantly lower than the reference compound, kojic acid. nih.gov Molecular docking studies suggested that the compound fits well into the tyrosinase active site, with its thiophene and phenyl rings establishing hydrophobic interactions. mdpi.com Other studies have highlighted thiosemicarbazones, which can be conjugated with thiophene, as strong tyrosinase inhibitors, largely due to their ability to chelate the copper ions in the enzyme's active site. mdpi.comrsc.org These findings suggest that the thiophene scaffold is a promising feature for the design of novel tyrosinase inhibitors. nih.gov

Table 1: Tyrosinase Inhibitory Activity of a Thiophene Chalcone Derivative (Note: Data is for (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, not this compound)

CompoundSubstrateIC₅₀ (µM)Reference Compound (Kojic Acid) IC₅₀ (µM)
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c)L-tyrosine0.013 ± 0.6422.84 ± 0.09
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c)L-DOPA0.93 ± 0.2224.57 ± 0.23
Source: nih.gov

Insulysin Enzyme (IDE) Inhibition

Insulin-degrading enzyme (IDE), or insulysin, is a major zinc-dependent metalloprotease responsible for the degradation of insulin (B600854) and other peptide hormones like glucagon (B607659) and amyloid β-protein. rsc.orgresearchgate.net Its role in conditions such as type-2 diabetes and Alzheimer's disease makes it a significant therapeutic target. rsc.orgresearchgate.net

Specific research on the inhibition of IDE by this compound or its direct carboxamide derivatives is not prominent in the reviewed literature. However, studies into related thiophene structures have identified inhibitory activity. A study focused on zinc-binding scaffolds identified several thiophene-sulfonamide derivatives of 1-hydroxypyridine-2-thione (1,2-HOPTO) as effective IDE inhibitors. rsc.org In this series, halogenated derivatives showed improved activity, with a brominated thiophene compound demonstrating good, broad-spectrum inhibition against the degradation of multiple physiological substrates with a Kᵢ value in the low micromolar range. rsc.org This indicates that the thiophene ring, particularly when substituted with a halogen like bromine, can be a valuable component in the design of IDE inhibitors.

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the Krebs cycle and the electron transport chain. nih.govnih.gov It has become an ideal target for the development of fungicides, and carboxamide derivatives are a major class of SDH inhibitors (SDHIs). mdpi.comnih.gov

Research into novel SDHIs has led to the design and synthesis of thiophene/furan-1,3,4-oxadiazole carboxamide derivatives. nih.gov In vitro assays revealed that several of these compounds exhibited potent antifungal activity against a range of phytopathogenic fungi. nih.gov Notably, compounds 4g and 4i from one study showed significant inhibitory activity against the SDH enzyme, with IC₅₀ values that were superior or equivalent to the commercial fungicide boscalid. nih.gov Molecular docking simulations indicated that these compounds could form strong interactions with key residues within the SDH active site. nih.gov These findings underscore the potential of the thiophene carboxamide scaffold as a promising foundation for developing new and effective SDH inhibitors. nih.gov

Table 2: SDH Inhibitory Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives

CompoundIC₅₀ (µM)Reference Compound (Boscalid) IC₅₀ (µM)
4g 1.01 ± 0.213.51 ± 2.02
4i 4.53 ± 0.193.51 ± 2.02
Source: nih.gov

Antiproliferative and Antitumor Research for Thiophene Carboxamide Derivatives

Thiophene-containing compounds have been investigated for various medicinal applications, including as antitumor agents. nih.gov A significant area of this research has focused on designing thiophene carboxamide derivatives that act as antimitotic agents, interfering with cell division in cancer cells. mdpi.com

Evaluation of Antimitotic and Antineoplastic Activities

Several thiophene derivatives have been shown to possess antimitotic effects by targeting tubulin, a key protein in cell mitosis. mdpi.com A recent study focused on synthesizing a series of thiophene carboxamide derivatives designed to mimic the anticancer drug Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. nih.govnih.gov

The antiproliferative properties of these synthesized compounds were tested against several cancer cell lines. nih.gov Among the series, compounds 2b and 2e were identified as the most active molecules against the Hep3B human liver cancer cell line, displaying significant cytotoxicity with low IC₅₀ values. nih.govmdpi.com The anticancer activity of these thiophene carboxamide derivatives was accompanied by negligible toxicity against normal cell lines, indicating a favorable selectivity profile. nih.gov The mechanism of action was found to be linked to the inhibition of tubulin polymerization, which arrests the cell cycle and can lead to apoptosis. mdpi.com

Table 3: Antiproliferative Activity of Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line

CompoundIC₅₀ (µM)
2b 5.46
2e 12.58
Source: nih.gov, nih.gov, mdpi.com

Characterization of Biomimetic Properties (e.g., Combretastatin A-4 Biomimetics)

Combretastatin A-4 (CA-4) is a natural product that strongly inhibits tubulin assembly by binding to the colchicine-binding site, but its clinical use is hampered by poor water solubility and instability. capes.gov.brunifi.it To overcome these limitations, research has focused on creating more stable and effective synthetic analogues, or biomimetics. nih.govcapes.gov.br

A series of novel thiophene carboxamide derivatives were specifically designed and synthesized to act as biomimetics of CA-4. nih.govnih.gov The study aimed to mimic the structural geometry and polar surface area of CA-4, which are crucial for its biological activity. nih.govmdpi.com Molecular docking simulations confirmed that the most potent compounds, 2b and 2e , showed a comparable interaction pattern to both CA-4 and colchicine (B1669291) within the tubulin-colchicine-binding pocket. nih.govnih.gov The thiophene ring, owing to its high aromaticity, was found to be critical for this interaction, even showing additional favorable interactions compared to CA-4. nih.govmdpi.com These findings reveal the successful biomimetic role of these thiophene carboxamide compounds in mimicking CA-4 to prevent cancer progression. nih.gov

Investigations using 3D Spheroid Models to Assess Tumor-Stromal Interaction

Traditional 2D cell cultures often fail to replicate the complex microenvironment of a solid tumor. sigmaaldrich.com Three-dimensional (3D) spheroid models, which can include both tumor and stromal cells, offer a more biologically relevant platform to study tumor-stromal interactions and test drug efficacy. nih.govsigmaaldrich.com

To evaluate the impact on tumor architecture, the most active thiophene carboxamide derivatives, 2b and 2e , were tested using a 3D spheroid model of Hep3B liver cancer cells. nih.govnih.gov The results showed that both compounds significantly disrupted the spheroid formation process. nih.govmdpi.com Instead of forming well-defined spheroids, the cancer cells were forced to aggregate into a disordered, globular shape. nih.govnih.gov This effect suggests that the compounds interfere with the cell-to-cell and cell-to-matrix interactions that are crucial for tumor growth and organization. nih.gov The ability to perturb spheroid formation is correlated with reduced tumorigenicity and chemotherapy resistance, highlighting the therapeutic potential of these compounds. nih.gov

Receptor Agonist/Antagonist Studies

Research into the pharmacological actions of thiophene carboxamides has extended to their interaction with serotonin (B10506) receptors, which are crucial targets in the central nervous system and the gastrointestinal tract. A study focused on the synthesis of new thiophene carboxamide derivatives identified several compounds as agonists for the serotonin 5-HT4 receptor. nih.gov

In this research, a series of thiophene carboxamide derivatives were synthesized and evaluated for their functional effects. Preliminary findings revealed that compounds designated as 3a, 3d, 3e, and 3f elicited a concentration-dependent relaxation of carbachol-induced contractions in the tunica muscularis mucosae of the rat esophagus, a classic assay for determining 5-HT4 receptor agonist activity. nih.gov This prokinetic activity suggests potential applications in disorders related to gastrointestinal motility. While these findings are significant for the broader class of thiophene carboxamides, specific studies investigating the 5-HT4 receptor agonist activity of this compound itself are not documented in the reviewed literature.

Compound Observed Effect Assay Model
Thiophene carboxamide derivative 3aConcentration-dependent relaxation nih.govCarbachol-induced contraction in rat esophagus nih.gov
Thiophene carboxamide derivative 3dConcentration-dependent relaxation nih.govCarbachol-induced contraction in rat esophagus nih.gov
Thiophene carboxamide derivative 3eConcentration-dependent relaxation nih.govCarbachol-induced contraction in rat esophagus nih.gov
Thiophene carboxamide derivative 3fConcentration-dependent relaxation nih.govCarbachol-induced contraction in rat esophagus nih.gov

DNA Protection Activity Investigations

The investigation into the antioxidant properties of thiophene derivatives provides insight into their potential for DNA protection, as reactive oxygen species (ROS) are a primary source of DNA damage. A 2023 study explored the antioxidant capabilities of several newly synthesized thiophene-2-carboxamide derivatives, including a series of 3-methyl thiophene-2-carboxamide compounds (5a-c). nih.gov

The antioxidant activity was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with L-Ascorbic acid serving as a standard reference. The results indicated that the 3-methyl thiophene-2-carboxamide derivatives (5a-c) exhibited the lowest antioxidant activity among the tested series, with inhibition percentages ranging from 12.0% to 22.9%. In comparison, 3-amino thiophene-2-carboxamide derivatives showed the highest activity. nih.gov The study highlighted that the nature of the substituent at the 3-position of the thiophene ring significantly influences the antioxidant capacity. nih.gov

Another study noted that a thiophene derivative, compound 66, demonstrated potent antioxidant activity with 95.97% inhibition and also provided protection against DNA damage induced by bleomycin. nih.gov This finding directly links the antioxidant capacity of a thiophene-based compound to DNA protection.

The antioxidant activity of various thiophene-2-carboxamide derivatives from the 2023 study is detailed in the table below.

Compound Series Number of Derivatives Antioxidant Activity (% Inhibition) Reference
3-Hydroxy thiophene-2-carboxamides3a-c28.4% - 54.9% nih.gov
3-Methyl thiophene-2-carboxamides5a-c12.0% - 22.9% nih.gov
3-Amino thiophene-2-carboxamides7a-c46.9% - 62.0% nih.gov
L-Ascorbic acid (Standard)N/A88.44% nih.gov

Applications and Future Directions for 4 Bromo 3 Methylthiophene 2 Carboxamide in Advanced Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The structure of 4-Bromo-3-methylthiophene-2-carboxamide makes it a highly valuable and versatile building block in the synthesis of more complex molecules. The bromine atom at the 4-position is particularly useful for participating in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. researchgate.netbohrium.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly diversifying the molecular architecture.

The carboxamide functional group can be readily hydrolyzed to its corresponding carboxylic acid, 4-Bromo-3-methylthiophene-2-carboxylic acid. cymitquimica.com This acid is a versatile intermediate in its own right, enabling reactions like esterification and amidation to further build molecular complexity. cymitquimica.com The reactivity of the thiophene (B33073) ring itself, which readily undergoes electrophilic substitution, combined with the specific functionalities of this compound, provides chemists with a powerful tool for constructing intricate molecular frameworks for various applications. nih.gov A protocol for synthesizing the related tetra-substituted compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide highlights the utility of such chemo- and regioselective reactions starting from simple thiophenes. mdpi.com

Potential in the Development of Targeted Agro-Chemicals and Insecticides

Thiophene-containing compounds have been widely investigated for the development of novel agrochemicals, including fungicides, herbicides, and insecticides. mdpi.comnih.gov The thiophene moiety is present in several commercial fungicides and its derivatives have shown potent activity against a range of plant pathogens. nih.gov For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed as potential fungicides, with some showing excellent efficacy against cucumber downy mildew in field trials. nih.gov

The development of thiophene-based insecticides is another promising area. Halogen-substituted thiophenes have been patented as effective fumigants for controlling insect pests in grain and soil. google.com More recent research has focused on highly potent, targeted insecticides. A study on thiophene-isoquinolinone hybrids revealed them to be powerful larvicides against Culex pipiens (the common house mosquito), with some derivatives showing significantly higher toxicity than the conventional organophosphate insecticide chlorpyrifos. nih.gov These hybrids are believed to act as neurotoxins by targeting acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Given these precedents, this compound serves as an excellent starting scaffold for creating new agrochemical candidates through structural modification.

Table 1: Research Findings on Thiophene Derivatives in Agrochemical Applications
Thiophene Derivative ClassApplicationKey Research FindingReference
N-(thiophen-2-yl) nicotinamidesFungicideCompound 4f showed excellent efficacy against cucumber downy mildew, superior to commercial fungicides flumorph (B1672888) and mancozeb (B1675947) in trials. nih.gov
Thiophene-isoquinolinone hybridsLarvicideDerivatives exhibited high toxicity against Culex pipiens larvae, with LC₅₀ values significantly lower than the insecticide chlorpyrifos. The mechanism is likely neurotoxic. nih.gov
Halogenated thiophenesInsecticide (Fumigant)Patented for use as fumigants to control pests in grain, flour, and soil due to high toxicity to insects and adequate volatility. google.com
Thiophene-derived aminophosphonatesHerbicideN-(2-methylphenyl)amino-(2-thienyl)methylphosphonate was found to be effective against the persistent weed Chenopodium album. mdpi.com

Exploration in Materials Science for Electronic and Optoelectronic Applications

Thiophene-based materials are cornerstones of organic electronics due to their excellent semiconducting and optical properties. researchgate.net Oligo- and polythiophenes are integral components in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netnih.gov The sulfur heteroatom in the thiophene ring enhances π-electron delocalization, which is crucial for charge transport. mdpi.com

Functionalized thiophenes like this compound are valuable precursors for creating tailored organic materials. mdpi.com The bromo-substituent allows for polymerization or oligomerization through cross-coupling reactions, forming conjugated systems. The carboxamide and methyl groups can be used to fine-tune the material's physical properties, such as solubility, processability, and molecular packing, which in turn influence the electronic and optical characteristics of the final device. acs.org For example, researchers have synthesized thiophene-based trimers that can be polymerized in vivo for bioelectronic applications and have created functionalizable semiconducting polymers from thiophene-based aldehydes. acs.orgacs.org The development of new thiophene derivatives with specific fluorescent properties is also a key area of research for creating advanced luminescent materials for OLEDs and sensors. innovations-report.com

Strategies for Rational Design and Synthesis of Novel Potent Compounds

The development of new, potent compounds based on the thiophene carboxamide scaffold relies heavily on rational design and efficient synthesis strategies. mdpi.comnih.gov Rational design involves using existing knowledge of structure-activity relationships (SAR) to guide the synthesis of new molecules with improved potency and selectivity. mdpi.com For instance, the thiophene carboxamide core can be functionalized with various groups based on literature precedents that support their potential anticancer or antimicrobial activity. mdpi.comresearchgate.net In some cases, thiophene derivatives are designed as biomimetics of existing drugs to improve their properties. nih.govbohrium.com

Modern synthetic methodologies are crucial for realizing these designs. Key strategies include:

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Stille, and Buchwald-Hartwig reactions are essential for modifying the thiophene core. researchgate.netbohrium.com

Multicomponent Reactions (MCRs): Methods like the Gewald reaction allow for the one-pot synthesis of highly substituted thiophenes, improving efficiency and reducing waste. nih.gov

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of thiophene derivatives. nih.govnih.gov

Photocatalysis: Emerging light-induced reactions offer new, mild, and efficient pathways for bond formation, such as C-N cross-coupling. acs.orgacs.org

These synthetic tools, combined with computational modeling and docking studies, enable the targeted creation of novel compounds for biological and material science applications. nih.govbohrium.compleiades.online

Integration of Multi-Omics and High-Throughput Screening in Future Research

To accelerate the discovery of novel applications for thiophene carboxamides, future research will increasingly rely on the integration of high-throughput screening (HTS) and multi-omics technologies. HTS allows for the rapid testing of thousands of compounds or reaction conditions simultaneously, dramatically speeding up the discovery process. acs.orgsigmaaldrich.com

In synthetic chemistry, HTS is used to quickly identify the optimal catalysts, ligands, and reaction conditions for complex transformations, such as the cross-coupling reactions used to functionalize this compound. acs.orgsigmaaldrich.com In biology and materials science, HTS can screen large libraries of thiophene derivatives for desired activities, such as cytotoxicity against cancer cells, inhibition of a specific enzyme, or favorable material properties. nih.govnih.gov

Multi-omics approaches (genomics, proteomics, metabolomics) can be combined with HTS to understand the mechanism of action of active compounds. For example, if a thiophene derivative shows anticancer activity in an HTS campaign, proteomic and metabolomic analyses of treated cells can reveal which cellular pathways are being affected, helping to identify the compound's specific molecular target. This integration provides a powerful, data-rich platform for moving from initial "hit" to a well-understood lead compound.

Emerging Research Frontiers for Functionalized Thiophene Carboxamide Derivatives

The versatility of the functionalized thiophene carboxamide scaffold continues to open new avenues of research. Some of the most exciting emerging frontiers include:

Dual-Target and Multi-Target Agents: Designing single molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. Thiophene carboxamides are being explored as scaffolds for dual inhibitors of enzymes like COX-2 and 5-LOX for anti-inflammatory applications or for targeting multiple receptor kinases in cancer. nih.govnih.gov

Bioelectronics and In Vivo Materials: The development of water-soluble, biocompatible thiophene derivatives that can be polymerized within living tissue represents a significant leap for bioelectronics. acs.org These materials could be used to create electronic interfaces directly on tissues for biosensing, neural stimulation, and regenerative medicine.

Photocatalysis and Green Chemistry: The use of light to drive chemical reactions is a rapidly growing field. Designing novel thiophene-based photosensitizers or using photocatalysis to synthesize thiophene derivatives under milder, more sustainable conditions is a key research direction. acs.orgacs.org

Advanced Agrochemicals: Moving beyond conventional toxicity, new research focuses on developing agrochemicals with novel modes of action to combat resistance. nih.gov Thiophene-based compounds that disrupt specific neurological or metabolic pathways in pests are a promising area of investigation. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-3-methylthiophene-2-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination of 3-methylthiophene-2-carboxamide using reagents like NN-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol/water mixtures. Melting point consistency (e.g., 121–123°C) and 1H^1H-NMR analysis (e.g., δ 7.2 ppm for thiophene protons) validate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign thiophene ring protons (δ 6.8–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm).
  • FT-IR : Confirm carboxamide C=O stretch (~1670 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 221 (M+^+) and fragment peaks for Br (isotopic pattern).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How can solubility challenges be addressed during biological assays?

Methodological Answer: Due to limited aqueous solubility, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffer. Dynamic light scattering (DLS) can monitor aggregation. Alternative approaches include prodrug derivatization (e.g., esterification of the carboxamide) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine at the 4-position activates the thiophene ring for palladium-catalyzed cross-coupling. Use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids in THF/Na2_2CO3_3 (2M) at 80°C. Monitor reaction progress via TLC (Rf_f shift). The methyl group at the 3-position may sterically hinder coupling; computational DFT studies can predict regioselectivity. Compare yields with non-methylated analogs (e.g., 4-bromothiophene-2-carboxamide) to assess steric effects .

Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use crystal structures of EGFR (PDB: 1M17) to model interactions. The bromine may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with Thr766.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; calculate RMSD and binding free energy (MM-PBSA).
  • QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps) with inhibitory activity from analog libraries .

Q. How can contradictory biological activity data in literature be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, IC50_{50} protocols). Standardize assays using:

  • Positive Controls : Reference inhibitors (e.g., erlotinib for EGFR).
  • Dose-Response Curves : 8-point dilution series (1 nM–100 µM), triplicate replicates.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests. Meta-analysis of published data (e.g., Web of Science datasets) can identify outliers .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 121°C vs. 123°C)—how to validate?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Run at 10°C/min under N2_2; sharp endothermic peaks indicate purity.
  • Thermogravimetric Analysis (TGA) : Rule out decomposition.
  • Interlab Comparison : Collaborate with certified labs (e.g., ISO/IEC 17025 accredited) using identical protocols. Impurities (e.g., residual DMF) lower melting points; quantify via 1H^1H-NMR .

Methodological Tables

Q. Table 1: Comparative Reactivity of Brominated Thiophene Derivatives

CompoundSuzuki Coupling Yield (%)Reference
This compound72
5-Bromothiophene-3-carboxamide85
2-Bromo-4-chlorophenylacetic acid68

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalInterpretation
1H^1H-NMRδ 2.4 ppm (s, 3H, CH3_3)Methyl group
13C^{13}C-NMRδ 165.2 ppm (C=O)Carboxamide carbonyl
FT-IR1670 cm1^{-1}C=O stretch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.